-Oxopropanoic acid, also known as malonic semialdehyde, is a small molecule with the chemical formula C₃H₄O₃. It belongs to the class of aldehydic acids, meaning it possesses both an aldehyde and a carboxylic acid functional group.
3-Oxopropanoic acid has been identified as a natural product found in various organisms, including the bacterium Escherichia coli and the human body [Source: National Institutes of Health, PubChem, ].
Research suggests that 3-oxopropanoic acid might exhibit inhibitory properties towards various biological processes. For instance, studies have shown that it can inhibit the polymerase chain reaction (PCR), a technique commonly used in molecular biology [Source: Biosynth, 3-Oxopropanoic Acid, ]. Additionally, it has been shown to potentially inhibit the activity of specific enzymes, including:
3-Oxopropanoic acid has the molecular formula C₃H₄O₃ and a molecular mass of 88.06 g/mol . This compound features both an aldehyde and a carboxylic acid functional group, categorizing it as an aldehydic acid. It is recognized for its role as a key intermediate in various metabolic pathways and is naturally found in organisms such as Escherichia coli and in human metabolism .
Research indicates that 3-oxopropanoic acid may possess various biological activities:
3-Oxopropanoic acid finds utility in various fields:
3-Oxopropanoic acid shares structural similarities with several other compounds. Here are some notable comparisons:
Compound Name | Molecular Formula | Key Features |
---|---|---|
Pyruvic Acid | C₃H₄O₃ | Central role in glycolysis; often interconverted with 3-oxopropanoic acid. |
2-Methyl-3-Oxopropanoic Acid | C₄H₆O₃ | Contains an additional methyl group; used in similar reactions but with different reactivity. |
Malonic Acid | C₄H₄O₄ | A dicarboxylic acid; serves as a precursor for various synthetic pathways. |
What sets 3-oxopropanoic acid apart is its dual functional groups (aldehyde and carboxylic acid), allowing it to participate in diverse
Beta-alanine, a non-proteinogenic amino acid, undergoes transamination with pyruvate to yield 3-oxopropanoic acid and L-alanine. This reaction, catalyzed by beta-alanine-pyruvate transaminase, represents the first step in beta-alanine catabolism [4]. The resulting 3-oxopropanoic acid is subsequently oxidized to malonate by malonate-semialdehyde dehydrogenase (EC 1.2.1.15), which utilizes NAD⁺ or NADP⁺ as cofactors [3] [5]. Malonate is then converted to malonyl-CoA, a substrate for fatty acid biosynthesis.
A key regulatory point in this pathway is the enzyme’s dual specificity for NAD⁺ and NADP⁺, allowing metabolic flexibility under varying cellular redox conditions [3]. In humans, defects in mitochondrial malonyl-CoA decarboxylase disrupt this pathway, leading to accumulations of 3-oxopropanoic acid and secondary metabolic disturbances [2].
In the alternative propionate metabolism pathway, 3-oxopropanoic acid arises from the degradation of odd-chain fatty acids and branched-chain amino acids. Propionyl-CoA is carboxylated to methylmalonyl-CoA, which undergoes isomerization to succinyl-CoA. However, under certain conditions, propionyl-CoA may also be metabolized via 3-oxopropanoic acid [2] [7].
The enzyme methylmalonate-semialdehyde dehydrogenase (acylating) (EC 1.2.1.27) catalyzes the NAD⁺-dependent oxidation of 2-methyl-3-oxopropanoate—a structural analog of 3-oxopropanoic acid—to propanoyl-CoA, linking propionate metabolism to the tricarboxylic acid (TCA) cycle [7]. This pathway is particularly significant in tissues with high fatty acid oxidation rates, such as the liver and skeletal muscle.
Autotrophic archaea, including Metallosphaera sedula, utilize the 3-hydroxypropionate/4-hydroxybutyrate cycle for CO₂ fixation. In this pathway, 3-oxopropanoic acid is an intermediate in the reductive conversion of malonyl-CoA to propionyl-CoA [6] [8].
This cycle’s energy efficiency stems from its integration of two carboxylation steps and the strategic use of 3-oxopropanoic acid as a redox intermediate. Comparative genomic analyses reveal homologs of these enzymes in marine Crenarchaeota, suggesting evolutionary conservation of this CO₂ fixation mechanism [8].
3-Oxopropanoic acid serves as a precursor to acetyl-CoA through two distinct routes:
These pathways highlight the compound’s metabolic versatility, enabling organisms to adapt to diverse energy and biosynthetic demands.
Table 1: Enzymatic Reactions Involving 3-Oxopropanoic Acid
Enzyme | Reaction | Cofactor | Organism | Reference |
---|---|---|---|---|
Malonate-semialdehyde dehydrogenase | 3-oxopropanoate + NAD⁺ + H₂O → malonate + NADH + 2H⁺ | NAD⁺ | Homo sapiens | [3] [5] |
Methylmalonate-semialdehyde dehydrogenase | 2-methyl-3-oxopropanoate + CoA + NAD⁺ → propanoyl-CoA + HCO₃⁻ + NADH | NAD⁺ | Pseudomonas aeruginosa | [7] |
Malonyl-CoA reductase | Malonyl-CoA + NADPH → 3-oxopropanoic acid + CoA + NADP⁺ | NADPH | Metallosphaera sedula | [6] |
Malonic semialdehyde reductase represents a critical enzyme in the enzymatic transformation of 3-oxopropanoic acid, catalyzing the reduction of malonic semialdehyde (3-oxopropanoic acid) to 3-hydroxypropionate. This enzymatic conversion is fundamental to autotrophic carbon dioxide fixation pathways and represents a key step in the 3-hydroxypropionate/4-hydroxybutyrate cycle [1] [2] [3].
Research on malonic semialdehyde reductase from Nitrosopumilus maritimus has revealed highly specific enzymatic activity toward malonic semialdehyde as the primary substrate [2] [3]. The enzyme demonstrates remarkable substrate specificity, with kinetic parameters showing a Michaelis constant (Km) of 0.11 millimolar for malonic semialdehyde and a maximum velocity (Vmax) of 86.9 micromoles per minute per milligram of protein [2]. The catalytic efficiency, expressed as kcat/Km, reaches 456 per second per millimolar, indicating high enzymatic efficiency for this specific substrate [2].
Comparative analysis with malonic semialdehyde reductase from Metallosphaera sedula reveals interesting variations in enzymatic parameters. The M. sedula enzyme exhibits a Km of 70 micromolar for malonic semialdehyde and a significantly higher Vmax of 200 micromoles per minute per milligram of protein at 65 degrees Celsius [1]. The optimal temperature for M. sedula enzyme activity is 75 degrees Celsius, while the optimal pH is 6.7 at the assay temperature [1].
The substrate specificity of malonic semialdehyde reductase is remarkably narrow. Studies demonstrate that the enzyme exhibits only minimal activity with succinic semialdehyde, showing approximately 20 percent activity and 0.5 percent efficiency compared to malonic semialdehyde [2] [3]. No enzymatic activity was detected with other aldehydes including acetaldehyde, propionaldehyde, butyraldehyde, or glutaraldehyde, confirming the highly specific nature of this enzymatic system [1] [2].
Malonic semialdehyde reductases from different organisms belong to distinct enzyme families, indicating convergent evolution for this enzymatic function. The enzyme from N. maritimus belongs to the iron-containing alcohol dehydrogenase family [2] [3], while the M. sedula enzyme is classified as a member of the 3-hydroxyacyl-coenzyme A dehydrogenase family [1]. This divergence suggests that the enzymatic reduction of malonic semialdehyde evolved independently at least three times in different microbial lineages [2].
The N. maritimus malonic semialdehyde reductase exhibits a homodimeric composition with a native molecular mass of 71 kilodaltons, while the individual subunit has a molecular mass of 34.6 kilodaltons [2]. In contrast, the M. sedula enzyme forms a homotrimeric structure with a native molecular mass of 105 kilodaltons and individual subunits of 35.3 kilodaltons [1].
The high specificity of malonic semialdehyde reductase toward 3-oxopropanoic acid reflects sophisticated molecular recognition mechanisms within the active site. The enzyme recognizes the specific structural features of malonic semialdehyde, including the aldehyde functional group and the adjacent carboxyl group. This structural specificity prevents the enzyme from reducing other aldehydes, ensuring pathway fidelity in metabolic networks [1] [2].
The catalytic mechanism involves the formation of enzyme-substrate complexes that facilitate the reduction of the aldehyde group to form the corresponding alcohol. The reaction proceeds through a ordered sequential mechanism where nicotinamide adenine dinucleotide phosphate hydrogen serves as the electron donor, transferring reducing equivalents to the aldehyde substrate [1] [2].
The enzymatic reduction of 3-oxopropanoic acid exhibits strict dependence on pyridine nucleotide cofactors, specifically nicotinamide adenine dinucleotide phosphate hydrogen (NADPH) and, to a lesser extent, nicotinamide adenine dinucleotide hydrogen (NADH) [1] [2] [3]. This cofactor dependency represents a fundamental aspect of the enzymatic mechanism and regulatory control of malonic semialdehyde metabolism.
Malonic semialdehyde reductase demonstrates a strong preference for NADPH over NADH as the electron donor. In N. maritimus malonic semialdehyde reductase, NADPH exhibits a Km of 67 micromolar and serves as the preferred cofactor with 100 percent enzymatic activity [2]. When NADH is used as an alternative cofactor, the enzyme shows reduced activity at 36.8 percent of maximum, with a higher Km of 100 micromolar [2]. The catalytic efficiency (kcat/Km) for NADPH is 520 per second per millimolar, compared to 212 per second per millimolar for NADH [2].
Similar cofactor preferences are observed in the M. sedula enzyme, where NADPH supports full enzymatic activity while NADH provides only 20 percent activity [1]. This preference for NADPH reflects the anabolic nature of the 3-hydroxypropionate/4-hydroxybutyrate cycle, where NADPH serves as the primary reducing equivalent donor for biosynthetic processes [1] [2].
The preferential utilization of NADPH over NADH has important physiological implications for cellular metabolism. Intracellular concentrations of NADPH typically exceed those of NADH in bacterial cells, with reported concentrations of 0.12 millimolar NADPH versus 0.08 millimolar NADH in Escherichia coli [2]. This concentration difference, combined with the higher catalytic efficiency for NADPH, ensures that malonic semialdehyde reduction proceeds efficiently under physiological conditions.
The dependence on NADPH also links malonic semialdehyde reduction to the cellular redox state and metabolic regulation. NADPH availability directly influences the rate of 3-oxopropanoic acid reduction, providing a mechanism for metabolic regulation based on the energy status of the cell [4] [5].
The enzymatic reduction of malonic semialdehyde follows a well-defined stoichiometry where one molecule of NADPH is consumed for each molecule of malonic semialdehyde reduced to 3-hydroxypropionate [1] [2]. The overall reaction can be represented as:
Malonic semialdehyde + NADPH + H⁺ → 3-Hydroxypropionate + NADP⁺
This reaction is thermodynamically favorable with a standard free energy change (ΔG°′) of negative 24 kilojoules per mole and an equilibrium constant (K′eq) of 1.6 × 10⁴ at pH 7 [2]. The favorable thermodynamics drive the reaction toward product formation under physiological conditions.
Despite the thermodynamically favorable forward reaction, malonic semialdehyde reductase can catalyze the reverse reaction under specific conditions. The oxidation of 3-hydroxypropionate to malonic semialdehyde has been demonstrated with NAD(P)⁺ as the electron acceptor [2]. However, the reverse reaction proceeds at significantly lower rates, with a Vmax of 1.80 micromoles per minute per milligram for 3-hydroxypropionate oxidation compared to 87.0 micromoles per minute per milligram for malonic semialdehyde reduction [2].
The enzymatic transformation of 3-oxopropanoic acid involves multiple enzymes with distinct kinetic properties that collectively determine the efficiency of metabolic flux through associated pathways. Understanding these kinetic parameters provides insight into the regulatory mechanisms and metabolic control points in malonic semialdehyde metabolism [1] [2] [6].
Kinetic parameters vary significantly among malonic semialdehyde reductases from different organisms, reflecting evolutionary adaptations to specific environmental conditions and metabolic requirements. The N. maritimus enzyme operates optimally at mesophilic temperatures (30 degrees Celsius) with a Km of 110 micromolar for malonic semialdehyde, while the thermophilic M. sedula enzyme functions at 65-75 degrees Celsius with a lower Km of 70 micromolar [1] [2].
The temperature dependence of enzymatic activity reflects the thermal adaptation of these organisms. The M. sedula enzyme exhibits higher catalytic rates at elevated temperatures, with a turnover number (kcat) of 115 per second compared to lower rates at mesophilic conditions [1]. This temperature adaptation allows efficient malonic semialdehyde reduction in thermophilic environments while maintaining structural stability.
Catalytic efficiency, measured as the ratio of kcat to Km, provides a measure of enzymatic performance under substrate-limiting conditions. The N. maritimus malonic semialdehyde reductase exhibits a catalytic efficiency of 456 per second per millimolar for malonic semialdehyde [2], while the M. sedula enzyme demonstrates higher efficiency values reflecting its adaptation to thermophilic conditions [1].
The high catalytic efficiency of these enzymes ensures rapid conversion of malonic semialdehyde to 3-hydroxypropionate, preventing accumulation of the potentially reactive aldehyde intermediate. This efficiency is crucial for maintaining metabolic flux through the 3-hydroxypropionate/4-hydroxybutyrate cycle during autotrophic growth [1] [2].
The pH optima of malonic semialdehyde reductases reflect the environmental conditions of their respective organisms. The N. maritimus enzyme exhibits optimal activity at pH 7.0, consistent with neutral marine environments [2]. In contrast, the M. sedula enzyme shows optimal activity at pH 6.7 (at 65 degrees Celsius), reflecting adaptation to slightly acidic conditions typical of thermoacidophilic environments [1].
pH-activity profiles reveal that enzymatic activity decreases significantly outside the optimal range, with half-maximal activity observed at pH 9.3 for the N. maritimus enzyme [2]. This pH sensitivity provides a mechanism for metabolic regulation in response to environmental changes.
The Km values for malonic semialdehyde represent the substrate concentrations required for half-maximal enzymatic activity and provide insight into substrate binding affinity. The relatively low Km values (70-110 micromolar) indicate high substrate affinity, allowing efficient enzymatic activity even at low substrate concentrations [1] [2].
The substrate affinity is particularly important in autotrophic organisms where malonic semialdehyde concentrations may be limited by the rate of malonyl-coenzyme A reduction. High substrate affinity ensures efficient conversion of available malonic semialdehyde to 3-hydroxypropionate, maintaining metabolic flux through the carbon fixation pathway [1] [2].
The overall kinetic behavior of malonic semialdehyde metabolism depends not only on malonic semialdehyde reductase but also on associated enzymes in the metabolic pathway. Malonyl-coenzyme A reductase, which catalyzes the formation of malonic semialdehyde from malonyl-coenzyme A, exhibits distinct kinetic properties that influence substrate availability for malonic semialdehyde reductase [6].
The Sulfolobus tokodaii malonyl-coenzyme A reductase demonstrates a Km of 40 micromolar for malonyl-coenzyme A and a Vmax of 44 micromoles per minute per milligram, with a turnover number of 28 per second [6]. This enzyme also exhibits substrate promiscuity, catalyzing the reduction of succinyl-coenzyme A at approximately 10 percent the rate of malonyl-coenzyme A reduction [6].
The enzymatic systems involved in 3-oxopropanoic acid metabolism are subject to various inhibitory mechanisms that regulate metabolic flux and prevent metabolic dysfunction. Understanding these inhibitory effects provides insight into the regulation of malonic semialdehyde metabolism and potential therapeutic targets [1] [2] [7].
Malonic semialdehyde reductase activity is significantly affected by metal-chelating agents, particularly ethylenediaminetetraacetic acid (EDTA). Treatment with 1 millimolar EDTA results in 88 percent inhibition of enzymatic activity in the N. maritimus enzyme [2]. This inhibition can be reversed by subsequent addition of iron(II) or manganese(II) ions, but not by magnesium(II) or nickel(II) ions [2].
The sensitivity to metal chelation indicates that malonic semialdehyde reductase requires metal cofactors for optimal activity. Inductively coupled plasma optical emission spectrometry analysis reveals the presence of iron, magnesium, and nickel in purified enzyme preparations, with iron playing a critical role in catalytic activity [2]. The restoration of activity by iron(II) addition after EDTA treatment confirms the iron dependency of the enzymatic mechanism [2].
Malonic semialdehyde reductase exhibits high specificity for its natural substrate, with other aldehydes failing to serve as alternative substrates. Compounds such as acetaldehyde, propionaldehyde, butyraldehyde, and glutaraldehyde do not inactivate the enzyme but also do not support enzymatic activity [1] [2]. This specificity provides natural protection against metabolic interference from structurally similar compounds.
The inability of these aldehyde analogs to serve as substrates or competitive inhibitors reflects the precise molecular recognition requirements of the enzyme active site. The spatial arrangement of functional groups in malonic semialdehyde, including the aldehyde group and adjacent carboxyl group, is essential for substrate binding and catalysis [1] [2].
Research has identified several compounds that inhibit enzymes involved in related metabolic pathways, providing potential mechanisms for regulating malonic semialdehyde metabolism. Studies have shown that 3-oxopropanoic acid can inhibit polymerase chain reaction (PCR) processes, suggesting broader inhibitory effects on nucleic acid metabolism [7].
Additionally, 3-oxopropanoic acid has been reported to inhibit the formation of polyketides in metabolic pathways and to affect the activity of key metabolic enzymes including acetyl-coenzyme A carboxylase, pyruvate decarboxylase, and phosphoenolpyruvate carboxykinase [7]. These inhibitory effects suggest that 3-oxopropanoic acid may function as a metabolic regulator beyond its role as a substrate for malonic semialdehyde reductase.
The inhibition of acetyl-coenzyme A carboxylase by 3-oxopropanoic acid represents a potentially important regulatory mechanism in fatty acid metabolism. Acetyl-coenzyme A carboxylase catalyzes the formation of malonyl-coenzyme A from acetyl-coenzyme A, which is subsequently reduced to malonic semialdehyde [9] [10]. Inhibition of this enzyme would reduce the formation of malonyl-coenzyme A and subsequently limit the availability of malonic semialdehyde for reduction to 3-hydroxypropionate.
This inhibitory relationship creates a potential feedback mechanism where the accumulation of 3-oxopropanoic acid could inhibit its own formation pathway. Such feedback inhibition would provide metabolic regulation to prevent excessive accumulation of reactive aldehyde intermediates [9] [10].
The inhibitory effects of 3-oxopropanoic acid on various metabolic enzymes have potential therapeutic implications. The inhibition of acetyl-coenzyme A carboxylase has been investigated as a strategy for treating metabolic diseases including obesity and diabetes [9] [10]. Understanding the specific inhibitory mechanisms could lead to the development of targeted therapeutic interventions.
The specificity of malonic semialdehyde reductase and its sensitivity to metal chelation also suggest potential targets for antimicrobial therapy. Since this enzyme is essential for autotrophic carbon fixation in certain archaea and bacteria, specific inhibitors could disrupt microbial metabolism without affecting human enzymes [2] [3].
The inhibitory effects observed in 3-oxopropanoic acid metabolism are part of broader regulatory networks that control metabolic flux through carbon fixation pathways. The integration of substrate availability, cofactor requirements, and inhibitory mechanisms provides multiple levels of control that ensure metabolic homeostasis [1] [2].
The temperature and pH sensitivity of malonic semialdehyde reductase provides environmental regulation, while the cofactor requirements link enzymatic activity to cellular energy status. Metal chelation sensitivity adds another layer of regulation that could respond to changes in metal availability or oxidative stress conditions [2].